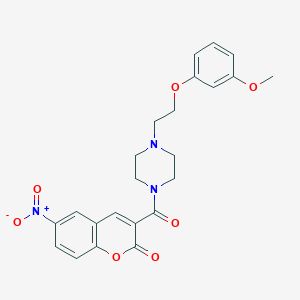

3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves complex organic chemistry techniques. Paper describes a method for synthesizing 2,6-bridged piperazine-3-ones, which are structurally related to the compound . The process begins with alpha-amino acids, which are transformed into 2-substituted and 2,5-disubstituted piperazine-3,6-diones. A key step in this synthesis is the generation of an N-acyliminium ion from a lactam carbonyl, which is then trapped by a nucleophilic side chain. This method allows for the introduction of various aromatic and nonaromatic side chains, which could be relevant for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to interact with biological targets. The presence of a 3-methoxyphenoxy group suggests potential for increased solubility and membrane permeability, while the 6-nitro-2H-chromen-2-one moiety could contribute to the compound's reactivity and possibly its therapeutic effects. The synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, is detailed in paper , where the structure was confirmed using IR, 1HNMR, and MS, indicating that similar analytical techniques would be applicable for confirming the structure of the compound .

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the functional groups present in its structure. The nitro group in the 6-nitro-2H-chromen-2-one moiety is a versatile functional group that can undergo various chemical reactions, including reduction to an amine, which can further react to form azo compounds, or participate in nucleophilic substitution reactions. The piperazine ring could engage in reactions typical for secondary amines, such as alkylation or acylation. The methoxy group might be susceptible to demethylation under certain conditions, altering the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring suggests a basic character, which could affect its solubility in different solvents. The methoxy and nitro groups could impact the compound's stability, solubility, and its ability to cross biological membranes. The chromen-2-one moiety might contribute to the compound's UV absorption properties, making it detectable by UV-spectroscopy. The synthesis of a related compound in paper achieved a yield of over 56.9%, which provides a benchmark for the efficiency of similar synthetic processes.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

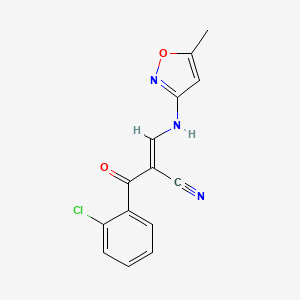

Compounds structurally related to 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one have been synthesized and evaluated for their antibacterial and antifungal properties. Studies show that derivatives containing specific moieties exhibit potent inhibitory activity against various human pathogenic strains, including both gram-positive and gram-negative bacteria. Additionally, some compounds demonstrated good antifungal activity, albeit weaker than standard treatments like Nistatin. This suggests potential for developing new antibiotics and antifungal agents based on this chemical framework (Nagaraj et al., 2019) (Valadbeigi & Ghodsi, 2017).

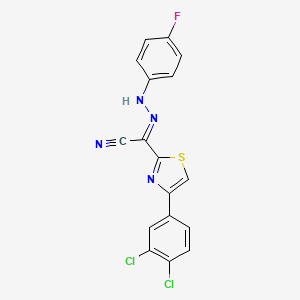

Antitumor Activity

N1-(Coumarin-7-yl) amidrazones and related congeners incorporating piperazines have been synthesized and assessed for their antitumor activity. Among the tested compounds, specific derivatives showed significant potency against cancer cell lines, including MCF-7 and K562, highlighting the potential of such molecules in cancer therapy (Mustafa et al., 2011).

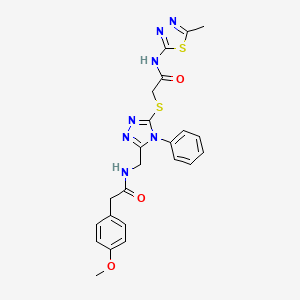

Antimicrobial Agents

A new series of compounds based on 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, incorporating various substituted piperazines and piperidines with a 1,3,5-triazine moiety, were synthesized and exhibited antimicrobial activities against a range of bacterial and fungal strains. These findings indicate the potential of these novel s-triazines as leads for further drug discovery in antimicrobial therapies (Patel et al., 2012).

Propriétés

IUPAC Name |

3-[4-[2-(3-methoxyphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7/c1-31-18-3-2-4-19(15-18)32-12-11-24-7-9-25(10-8-24)22(27)20-14-16-13-17(26(29)30)5-6-21(16)33-23(20)28/h2-6,13-15H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZQLLTEASLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)